

# comparative analysis of the anticancer activity of thiosemicarbazone derivatives

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## Compound of Interest

Compound Name: 2-Acetylthiophene  
thiosemicarbazone

Cat. No.: B1337034

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## Mechanisms of Anticancer Action

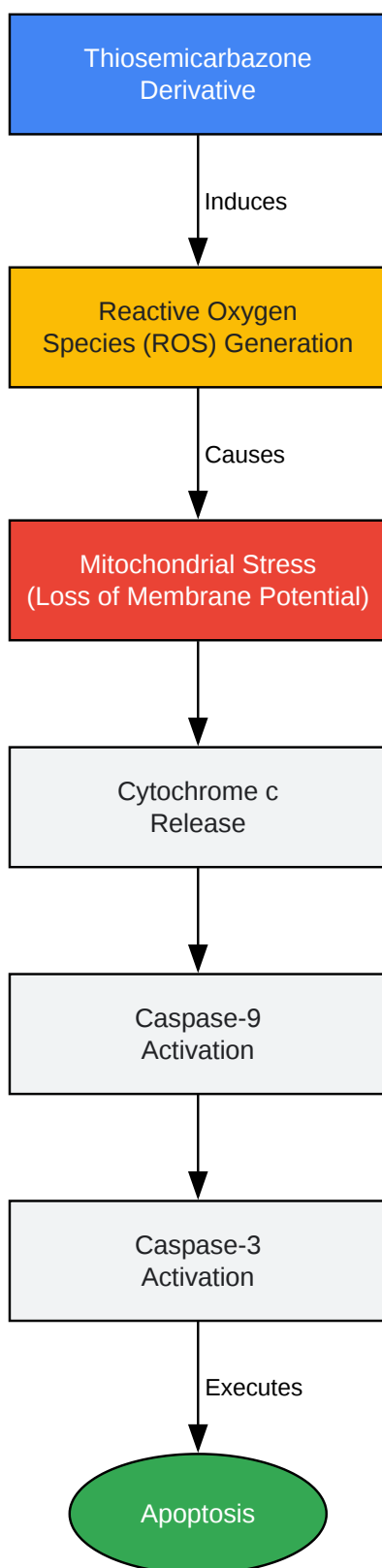
The anticancer activity of thiosemicarbazone derivatives is multifaceted, often involving several interconnected mechanisms that collectively lead to cancer cell death.[3] While some compounds may predominantly act through one pathway, many exert their effects by simultaneously targeting multiple cellular processes.

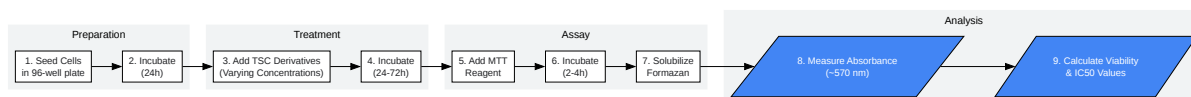
Key mechanisms include:

- **Iron Chelation and Ribonucleotide Reductase (RR) Inhibition:** TSCs are potent chelators of transition metals like iron and copper.[3] By binding to intracellular iron, they disrupt the iron metabolism essential for rapidly proliferating cancer cells. This chelation leads to the inhibition of ribonucleotide reductase, an iron-dependent enzyme critical for the rate-limiting step in DNA synthesis and repair, thereby halting cell proliferation.[3][4]
- **Generation of Reactive Oxygen Species (ROS):** TSC-metal complexes, particularly with iron and copper, are redox-active and can participate in Fenton-like reactions.[3] This generates highly reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately, cell death.[3][5]
- **Induction of Apoptosis:** Many TSCs trigger programmed cell death, or apoptosis.[2][6] This is often mediated through the intrinsic (mitochondrial) pathway, involving the loss of

mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[\[7\]](#)[\[8\]](#)  
[\[9\]](#)

- **Cell Cycle Arrest:** These compounds can disrupt the normal progression of the cell cycle, causing cells to accumulate in specific phases.[\[6\]](#) Arrest in the G2/M or S phase is commonly observed, preventing cancer cells from dividing.[\[7\]](#)[\[10\]](#)





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